molecular formula C9H11N3S B124228 2-Ethylsulfanylbenzimidazol-1-amine CAS No. 151693-50-4

2-Ethylsulfanylbenzimidazol-1-amine

Cat. No. B124228
M. Wt: 193.27 g/mol
InChI Key: YIWSUKBEYMWMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylsulfanylbenzimidazol-1-amine, also known as 2-ESBA, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism Of Action

The exact mechanism of action of 2-Ethylsulfanylbenzimidazol-1-amine is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation or tumor growth. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2-Ethylsulfanylbenzimidazol-1-amine can affect various biochemical and physiological processes in cells and organisms. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor involved in inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth and proliferation of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethylsulfanylbenzimidazol-1-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been found to be relatively stable and easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments. Additionally, its potential toxicity and side effects have not been fully studied, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Ethylsulfanylbenzimidazol-1-amine. One direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential toxicity and side effects in more detail. Additionally, it may be worthwhile to explore the potential of 2-Ethylsulfanylbenzimidazol-1-amine as a probe for studying certain biochemical and physiological processes in cells and organisms.

Synthesis Methods

The synthesis of 2-Ethylsulfanylbenzimidazol-1-amine has been achieved through several methods, including the reaction of 2-ethylthioaniline with o-phenylenediamine in the presence of a catalyst and the reaction of 2-ethylthioaniline with carbon disulfide followed by the reaction with sodium hydroxide. The yield of the synthesis has been reported to be around 50-60%.

Scientific Research Applications

2-Ethylsulfanylbenzimidazol-1-amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a drug candidate for the treatment of certain diseases, such as cancer and Alzheimer's disease.

properties

CAS RN

151693-50-4

Product Name

2-Ethylsulfanylbenzimidazol-1-amine

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-ethylsulfanylbenzimidazol-1-amine

InChI

InChI=1S/C9H11N3S/c1-2-13-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3

InChI Key

YIWSUKBEYMWMNH-UHFFFAOYSA-N

SMILES

CCSC1=NC2=CC=CC=C2N1N

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1N

synonyms

1H-Benzimidazol-1-amine,2-(ethylthio)-(9CI)

Origin of Product

United States

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